2-Amino-3-bromoisonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of isonicotinonitrile, featuring an amino group at the 2-position and a bromine atom at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromoisonicotinonitrile typically involves the bromination of isonicotinonitrile followed by the introduction of an amino group. One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination at the 3-position. The resulting bromoisonicotinonitrile is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromoisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted isonicotinonitriles
- Oxidized or reduced derivatives of the original compound
- Coupled aromatic compounds
Scientific Research Applications
2-Amino-3-bromoisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromoisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 2-Amino-5-bromoisonicotinonitrile
- 2-Amino-3-chloroisonicotinonitrile
- 2-Amino-3-iodoisonicotinonitrile
Comparison: 2-Amino-3-bromoisonicotinonitrile is unique due to the specific positioning of the amino and bromine groups, which confer distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
2-amino-3-bromopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-5-4(3-8)1-2-10-6(5)9/h1-2H,(H2,9,10) |
InChI Key |
WNBUTZSWQURQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.